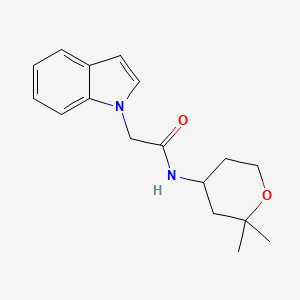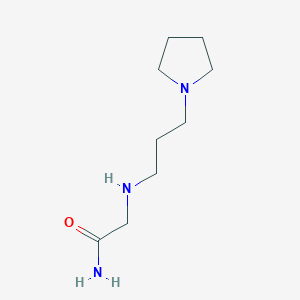
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIPA, and it has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating neurological disorders.
Mécanisme D'action
The mechanism of action of DIPA involves the inhibition of certain enzymes that are responsible for the growth and proliferation of cancer cells. By inhibiting these enzymes, DIPA is able to slow or stop the growth of cancer cells, making it an effective treatment option.
Biochemical and Physiological Effects:
DIPA has been shown to have several biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. Apoptosis is a process by which cells undergo programmed cell death, and it is a natural mechanism for removing damaged or abnormal cells from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DIPA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using DIPA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research involving DIPA. One area of interest is the development of new and more efficient synthesis methods for DIPA. Additionally, researchers are studying the potential use of DIPA in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the potential use of DIPA in combination with other chemotherapy drugs to improve cancer treatment outcomes.
Conclusion:
In conclusion, DIPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for use in cancer treatment. Ongoing research into the synthesis, mechanism of action, and potential therapeutic applications of DIPA will continue to shed light on its potential uses in the future.
Méthodes De Synthèse
The synthesis of DIPA involves several chemical reactions, including the preparation of 2-(1H-indol-1-yl)acetic acid, which is then reacted with 2,2-dimethyltetrahydrofuran-4-one to produce DIPA. The synthesis of DIPA is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DIPA has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the use of DIPA in cancer treatment. Studies have shown that DIPA is able to inhibit the growth of cancer cells, making it a potential candidate for use in chemotherapy.
Propriétés
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)11-14(8-10-21-17)18-16(20)12-19-9-7-13-5-3-4-6-15(13)19/h3-7,9,14H,8,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFTILRHZDVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)CN2C=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)



![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)

![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)

![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)

![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)